molecular formula C4H6O5V B1594831 Vanadyl acetate CAS No. 3473-84-5

Vanadyl acetate

Cat. No.: B1594831
CAS No.: 3473-84-5
M. Wt: 185.03 g/mol
InChI Key: WIWVNQBYNTWQOW-UHFFFAOYSA-L
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Description

Vanadyl acetate, also known as bis(acetato)oxovanadium, is a coordination compound with the formula VO(OAc)2. It is a blue-green solid that dissolves in polar organic solvents. The compound consists of the vanadyl group (VO2+) bound to two acetate ligands via the oxygen atoms. This compound is notable for its applications in various fields, including catalysis and biomedical research .

Mechanism of Action

Target of Action

Vanadyl acetate primarily targets transition metal oxides (TMOs) . These TMOs are prospective anode materials for lithium-ion batteries (LIBs) due to their high theoretical specific capacity . This compound also targets protein tyrosine phosphatases (PTPase) , which are widely used as inhibitors in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .

Mode of Action

This compound interacts with its targets by forming coordination complexes . For instance, it forms an organic-inorganic hybrid material known as This compound nanobelts when coupled with lithium-ion conducting polymer ligands . This coupling is favorable for the dynamics of electrochemical processes . In the context of protein tyrosine phosphatases, this compound acts as an inhibitor, affecting the dephosphorylation at the beta subunit of the insulin receptor .

Biochemical Pathways

This compound affects the electrochemical processes in lithium-ion batteries . It enhances the dynamics of these processes, leading to improved performance of the batteries . In biological systems, this compound inhibits protein tyrosine phosphatases, impacting the phosphorylation pathways .

Pharmacokinetics

The pharmacokinetics of this compound is complex due to its ability to form coordination complexes . Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by these complexes .

Result of Action

The result of this compound’s action is the creation of a novel anode material for lithium-ion batteries . The this compound nanobelt electrode displays outstanding electrochemical performance, including a highly stable reversible specific capacity, superior long-term cyclability, and attractive rate capability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound nanobelts requires a specific temperature (200°C) and the presence of certain chemicals (vanadium pentoxide and lithium hydroxide in acetic acid or ethylene glycol) . In biological systems, the effects of this compound can depend on the context of the cell types

Biochemical Analysis

Biochemical Properties

Vanadyl acetate plays a crucial role in biochemical reactions, primarily due to its ability to mimic the action of insulin. This compound interacts with several enzymes and proteins, including protein tyrosine phosphatases (PTPases) and kinases. This compound inhibits PTPases, such as PTP1B, which leads to prolonged activation of the insulin receptor and downstream signaling pathways . Additionally, this compound can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3), further enhancing its insulin-like effects . These interactions highlight the compound’s potential in regulating glucose metabolism and its therapeutic implications for diabetes management.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance glucose uptake in adipocytes and hepatocytes by activating the insulin signaling cascade . This compound also affects gene expression by modulating the activity of transcription factors involved in glucose and lipid metabolism. Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby improving glucose homeostasis and reducing hyperglycemia in diabetic models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of PTPases, inhibiting their activity and preventing the dephosphorylation of the insulin receptor . This inhibition results in sustained activation of the insulin receptor and its downstream effectors, such as PKB/Akt and GSK-3 . Additionally, this compound can form stable complexes with organic ligands, enhancing its stability and bioavailability in biological systems . These molecular interactions underpin the compound’s insulin-mimetic properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its bioactivity over extended periods . Thermal decomposition of this compound can occur, leading to the formation of vanadium dioxide (VO2) and other degradation products . Long-term exposure to this compound has been observed to sustain its beneficial effects on glucose metabolism, even after the cessation of treatment . These findings suggest that this compound has a lasting impact on cellular function and metabolic regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve glucose homeostasis and reduce hyperglycemia in diabetic rats . Higher doses can lead to toxic effects, including oxidative stress and damage to vital organs . The threshold for these adverse effects depends on the duration and frequency of exposure, highlighting the importance of optimizing dosage regimens for therapeutic applications. These studies underscore the need for careful consideration of dosage to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate glucose and lipid metabolism. This compound can modulate the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase, enhancing glycolysis and glucose utilization . Additionally, this compound influences the pentose phosphate pathway and the tricarboxylic acid cycle, contributing to its overall metabolic effects . These interactions highlight the compound’s multifaceted role in metabolic regulation and its potential therapeutic applications for metabolic disorders.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the bloodstream, this compound binds to serum albumin and transferrin, facilitating its transport to target tissues . Within cells, this compound can be taken up by specific transporters, such as glucose transporters, enhancing its cellular uptake and bioavailability . The distribution of this compound within tissues is influenced by its binding affinity to various proteins and its ability to form stable complexes with organic ligands . These factors contribute to the compound’s effective delivery and localization in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key metabolic enzymes and signaling proteins . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular metabolism and signaling pathways effectively.

Preparation Methods

Chemical Reactions Analysis

Vanadyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak Lewis acid and can form adducts with ligands such as pyridine and methylamine . In oxidation reactions, this compound can be oxidized to vanadium(V) species, which are useful in catalytic processes. Common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) and other oxidizing agents . Major products formed from these reactions include epoxides and other oxidized organic compounds.

Comparison with Similar Compounds

Vanadyl acetate can be compared with other vanadium compounds such as vanadyl sulfate and vanadyl acetylacetonate. These compounds share similar coordination chemistry but differ in their specific applications and properties. For example, vanadyl sulfate is commonly used in nutritional supplements, while vanadyl acetylacetonate is used in catalysis and material science . The unique properties of this compound, such as its solubility in polar organic solvents and its specific catalytic activity, distinguish it from these similar compounds .

Similar Compounds

This compound stands out due to its specific applications in catalysis and biomedical research, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

3473-84-5

Molecular Formula

C4H6O5V

Molecular Weight

185.03 g/mol

IUPAC Name

oxovanadium(2+);diacetate

InChI

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2

InChI Key

WIWVNQBYNTWQOW-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)O.O=[V]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O=[V+2]

3473-84-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of vanadyl acetate and how does it influence its magnetic properties?

A1: this compound (VO(CH3COO)2) features vanadium atoms in an octahedral coordination geometry. [] These VO6 octahedra are linked together through vanadyl groups and bridging acetate groups, forming a one-dimensional chain structure. [] This arrangement leads to magnetic interactions between the vanadium atoms along the chain, resulting in antiferromagnetic behavior. []

Q2: How does the synthesis method affect the morphology and application of this compound?

A2: this compound nanobelts can be synthesized via a facile solvothermal method. [] This morphology is particularly interesting for lithium-ion battery applications, as it exhibits excellent electrochemical performance as an anode material. []

Q3: Can you elaborate on the electrochemical properties of this compound nanobelts for lithium-ion batteries?

A3: this compound nanobelts demonstrate a high reversible specific capacity (around 1065 mA h g-1 at 200 mA g-1) and impressive long-term cyclability, retaining a capacity of approximately 477 mA h g-1 at 2 A g-1 even after 500 cycles. [] Additionally, they exhibit attractive rate capability. []

Q4: What analytical techniques are used to characterize the structural changes of this compound during electrochemical cycling?

A4: In situ XRD analysis is a powerful tool for investigating the structural variations of this compound electrodes during lithium-ion insertion/extraction processes. [] The periodic evolution of the in situ XRD patterns provides evidence of excellent reversibility for Li+ ion insertion/extraction within the this compound nanobelt electrode. []

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